Cyclohepta[f]indene
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Overview
Description
Cyclohepta[f]indene is a polycyclic aromatic hydrocarbon characterized by a fused heptagon and benzene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohepta[f]indene can be synthesized through various methods, including cycloaddition reactions and rearrangement processes. One common approach involves the use of indole derivatives in cycloaddition reactions, which are atom-economical and considered green reactions . For instance, the reaction of 3-(indol-3-yl)maleimides with (indol-2-yl)methanols in the presence of p-TsOH in chloroform can yield functionalized this compound derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves multi-step processes that may include cyclization reactions, Cope rearrangement, and the use of gold-mediated energy transfer photocatalysis .
Chemical Reactions Analysis
Types of Reactions: Cyclohepta[f]indene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s aromatic nature and the presence of reactive sites on the heptagon and benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Electrophilic substitution reactions can occur with reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-1,2-dione, while reduction can produce this compound-1-ol.
Scientific Research Applications
Cyclohepta[f]indene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohepta[f]indene and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives inhibit protein kinase C and tyrosine kinase, leading to cytotoxic effects against cancer cells . The compound’s aromatic structure allows it to interact with DNA and proteins, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Cyclohepta[b]indole: Characterized by a fused heptagon and indole ring, used in natural products and pharmaceuticals.
Cyclohepta[e]indene: Another polycyclic aromatic hydrocarbon with a different ring fusion pattern.
Properties
CAS No. |
270-19-9 |
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Molecular Formula |
C14H10 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
cyclohepta[f]indene |
InChI |
InChI=1S/C14H10/c1-2-5-11-9-13-7-4-8-14(13)10-12(11)6-3-1/h1-10H |
InChI Key |
ANKFFAQPLQMBKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=CC=C3C=C2C=C1 |
Origin of Product |
United States |
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